molecular formula C24H16N2 B081279 1,4-Bis(2-cyanostyryl)benzene CAS No. 13001-39-3

1,4-Bis(2-cyanostyryl)benzene

Cat. No. B081279
CAS RN: 13001-39-3
M. Wt: 332.4 g/mol
InChI Key: RBABXJPJIHMBBP-WXUKJITCSA-N
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Description

1,4-Bis(2-cyanostyryl)benzene (also known as CSB) is an organic compound with the molecular formula C24H16N2 . It has an average mass of 332.397 Da and a monoisotopic mass of 332.131348 Da . It is commonly used as a fluorescent agent.


Synthesis Analysis

CSB-based quadrupolar isomeric molecules were synthesized through a process that involved the enhancement of fluorescence quantum yield and two-photon absorption cross-sections for the nanoaggregate form . Another method involved the preparation of core-shell nanoparticles with CSB as the core and nanosilica particles as the shell .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(2-cyanostyryl)benzene was characterized through X-ray single-crystal diffraction and theoretical calculations . The structure is ordered, and only half of the molecule is symmetry-independent .


Chemical Reactions Analysis

1,4-Bis(2-cyanostyryl)benzene has been used as a building block for synthesizing new materials, as a dopant for semiconductors, as a fluorescent dye, and in other applications. It has also been used in the synthesis of core-shell nanoparticles .


Physical And Chemical Properties Analysis

1,4-Bis(2-cyanostyryl)benzene has a density of 1.2±0.1 g/cm³, a boiling point of 575.7±50.0 °C at 760 mmHg, and a flash point of 275.3±24.0 °C . It has a molar refractivity of 103.6±0.4 cm³, and its polar surface area is 48 Ų .

Scientific Research Applications

  • Enhanced Fluorescence and Two-Photon Absorption

    1,4-bis(cyanostyryl)benzene-based molecules show enhanced fluorescence yield and two-photon absorption cross-sections, particularly useful in nanoaggregate forms. The shifting of the cyano group results in longer absorption-fluorescence wavelengths and higher absorptivities, offering potential applications in optical materials and bioimaging (Noh et al., 2010).

  • Crystal Lattice Formation

    The synthesis and characterization of various 1,4-distyrylbenzene derivatives, including 1,4-bis(cyanostyryl)benzene, reveal distinct effects on crystal lattices and thermal properties, suggesting applications in materials science (Bartholomew et al., 2000).

  • Optoelectronic Device Applications

    The preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals and evaluation of their optical properties indicate potential use in optoelectronic devices due to their stable and monodisperse aqueous dispersion with notable absorption and emission spectra shifts (Baba & Nishida, 2014).

  • Photoluminescent Properties

    The synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes and their photoluminescent characteristics, including large bathochromic shifts, suggest their potential in creating dyes with controlled emission characteristics, applicable in display technologies and lighting (Lowe & Weder, 2002).

  • Antitrypanosomal Agents

    1,4-Bis(4-guanylphenylethyl)benzenes, derived from 1,4-bis(cyanostyryl)benzene, show potential as antitrypanosomal agents, indicating medicinal applications (Das et al., 1982).

  • Electrochemical Applications

    The electrochemical polymerization of derivatives like 1,4-bis(2-methylstyryl)benzene indicates applications in creating polymer-modified electrodes with selective electrochemical responses, useful in sensors and electrochemical devices (Kawai et al., 1993).

  • Textile Industry Applications

    The incorporation of 1,4-bis(cyanostyryl)benzene in nanofibers has been studied for enhancing the photoluminescence intensity of fluorescent whitening agents, demonstrating its potential use in the textile industry (Wang et al., 2008).

  • High Luminescence and Charge Transport Property

    Cyano-substituted 1,4-bis(cyanostyryl)benzene crystals exhibit high luminescence efficiency and balanced charge transport properties, making them interesting for organic light-emitting device research (Wang et al., 2016).

Safety And Hazards

When handling 1,4-Bis(2-cyanostyryl)benzene, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

1,4-Bis(2-cyanostyryl)benzene has a wide range of applications in scientific research. Its future directions could include the development of new materials, its use as a dopant for semiconductors, and its application in other fields. It also shows potential in the field of liquid crystals with high circularly polarized luminescence .

properties

IUPAC Name

2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c25-17-23-7-3-1-5-21(23)15-13-19-9-11-20(12-10-19)14-16-22-6-2-4-8-24(22)18-26/h1-16H/b15-13+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBABXJPJIHMBBP-WXUKJITCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-cyanostyryl)benzene

CAS RN

13001-38-2, 13001-39-3, 94031-05-7, 60317-09-1
Record name Benzonitrile, 2-(2-(4-(2-(4-cyanophenyl)ethenyl)phenyl)ethenyl)-
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Record name Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis-
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Record name (p-Phenylenedivinylene)bisbenzonitrile
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Record name Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis-
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Record name 2,2'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile
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Record name (p-phenylenedivinylene)bisbenzonitrile
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Record name 1,4-Bis(2-cyanostyryl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Tang, Y Ding, X Cao, Y Qi, K Qian - Se pu= Chinese Journal of …, 2014 - europepmc.org
An accurate quantitative and confirmative method has been developed for the deter-mination of eight fluorescent whitening agents (FWAs) in textile by ultra performance conver-gence …
Number of citations: 10 europepmc.org
Y Yu, ZZ Li, JJ Wu, GQ Wei, YC Tao, ML Pan… - ACS …, 2019 - ACS Publications
Organic semiconductor molecules that ideally suitable for being used to achieve solid-state lasers (OSSLs) in aggregate-state cannot actually act as the efficient laser gain materials …
Number of citations: 24 pubs.acs.org
S Li, Y Rao, L Pan, Y Chen, X Zhai, Y Ding, Y Wang… - AIP Advances, 2020 - pubs.aip.org
The key to preparing nano-films by DC (Direct Current) sputtering is to prepare the film materials into targets. Organic small molecule fluorescent materials (such as 1, 4-Bis (2-…
Number of citations: 4 pubs.aip.org
JC Christopherson, F Topić, CJ Barrett… - Crystal Growth & …, 2018 - ACS Publications
This review summarizes the recent advances in utilizing halogen bond-driven cocrystal formation as a design element in the creation of optical or photoresponsive materials, notably …
Number of citations: 127 pubs.acs.org
SR Dhongde - 1990 - ir.unishivaji.ac.in
With increasing concentration of fluorescent brighte ning agents, the fluorescence ma increases approximately linearly with the logarithm of the amount of brightening agent taken up by …
Number of citations: 0 ir.unishivaji.ac.in
H Liu, Y Li, XD Wang - CrystEngComm, 2023 - pubs.rsc.org
Organic donor–acceptor (D–A) cocrystals have recently attracted widespread attention owing to the synergetic electron donor–acceptor blending properties via non-covalent interactions…
Number of citations: 2 pubs.rsc.org
J Kaschig - Industrial Dyes: Chemistry, Properties, Applications, 2002 - Wiley Online Library
Optical Brighteners Page 1 7 Optical Brighteners 7.1 Introduction Optical brighteners or, more adequately, fluorescent whitening agents (FWAs) are colorless to weakly colored organic …
Number of citations: 0 onlinelibrary.wiley.com
JJ Wu, XD Wang, LS Liao - Laser & Photonics Reviews, 2022 - Wiley Online Library
Organic gain materials, with the merit of abundant excited‐state processes with large stimulated emission cross‐section, show considerable potential in lasers. The abundant excited‐…
Number of citations: 9 onlinelibrary.wiley.com
Y Wang, Y Xie, X Xie, D Wu, H Wu… - Advanced Functional …, 2023 - Wiley Online Library
It is a challenge to synthesize materials that possess biological tissue‐like properties: strain‐stiffening, robust yet compliant, sensitive, and water‐rich. Herein, a ferric ion‐induced …
Number of citations: 10 onlinelibrary.wiley.com
M Arhangelskis, DB Jochym, L Bernasconi… - The Journal of …, 2018 - ACS Publications
We describe the approach for modeling solid-state fluorescence spectra of organic crystalline materials, using the recent implementation of time-dependent density-functional theory …
Number of citations: 10 pubs.acs.org

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